trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclobutanone with ethylamine in the presence of a reducing agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical nucleophiles include halides, thiols, and amines.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes .
Mechanism of Action
The mechanism of action of trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethoxy and amine groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3-Ethoxy-2,2-dimethylcyclobutan-1-amine: A closely related compound with similar structural features.
2,2-Dimethylcyclobutan-1-amine: Lacks the ethoxy group but shares the cyclobutane and amine functionalities.
trans-2,2-Dimethylcyclobutan-1-amine: Another cyclobutane derivative with different substituents.
Uniqueness: trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine is unique due to the presence of both ethoxy and amine groups on the cyclobutane ring.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1R,3R)-3-ethoxy-2,2-dimethylcyclobutan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-4-10-7-5-6(9)8(7,2)3/h6-7H,4-5,9H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
YUAPUZDWVJWNRH-RNFRBKRXSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H](C1(C)C)N |
Canonical SMILES |
CCOC1CC(C1(C)C)N |
Origin of Product |
United States |
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